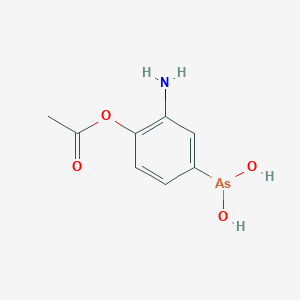

(4-Acetyloxy-3-aminophenyl)arsonous acid

Description

Properties

CAS No. |

7145-95-1 |

|---|---|

Molecular Formula |

C8H10AsNO4 |

Molecular Weight |

259.09 g/mol |

IUPAC Name |

(4-acetyloxy-3-aminophenyl)arsonous acid |

InChI |

InChI=1S/C8H10AsNO4/c1-5(11)14-8-3-2-6(9(12)13)4-7(8)10/h2-4,12-13H,10H2,1H3 |

InChI Key |

UWQPPASVRACDOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)[As](O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetyloxy-3-aminophenyl)arsonous acid typically involves the reaction of 4-aminophenol with arsenic acid, followed by acetylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of (4-Acetyloxy-3-aminophenyl)arsonous acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety, considering the toxic nature of arsenic compounds .

Chemical Reactions Analysis

Types of Reactions

(4-Acetyloxy-3-aminophenyl)arsonous acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsonic acids.

Reduction: Reduction reactions can convert the arsonous acid group to arsine derivatives.

Substitution: The amino and acetyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include arsonic acids, arsine derivatives, and substituted phenyl compounds, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

(4-Acetyloxy-3-aminophenyl)arsonous acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the development of materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of (4-Acetyloxy-3-aminophenyl)arsonous acid involves its interaction with molecular targets, such as enzymes and proteins. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s comparison focuses on phenyl-substituted arsenic derivatives with functional groups influencing solubility, stability, and reactivity. Below is a comparative analysis:

Key Observations:

- Oxidation State : As(III) in the target compound vs. As(V) in arsonic acid derivatives. As(III) compounds are generally more redox-active and toxic but less stable than As(V) analogues.

- Solubility: The acetyloxy group in the target compound likely reduces water solubility compared to sulfonate (e.g., 4-Sulfomethylaminophenylarsinic acid) or hydroxyethoxy substituents.

- Stability: As(V) compounds like 4-Sulfomethylaminophenylarsinic acid exhibit defined decomposition points (148°C), whereas As(III) compounds may degrade at lower temperatures due to higher reactivity .

Functional Group Impact

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Acetyloxy-3-aminophenyl)arsonous acid, and how can reaction conditions be optimized?

- Methodology :

- Begin with precursor compounds such as 4-aminophenylarsonous dichloride (CAS 5410-78-6) and acetylate the hydroxyl group using acetic anhydride under controlled pH (5–6) to avoid over-acetylation.

- Monitor reaction progress via TLC (hexane/EtOH 1:1) and optimize temperature (45–60°C) to balance yield and purity .

- Purify via recrystallization in ethanol/water mixtures, and confirm structure using NMR (e.g., acetyl proton resonance at δ 2.1–2.3 ppm) .

Q. How can researchers characterize the stability of (4-Acetyloxy-3-aminophenyl)arsonous acid under varying pH and temperature conditions?

- Methodology :

- Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C.

- Analyze degradation products via HPLC-MS with a C18 column (mobile phase: 0.1% formic acid/acetonitrile) .

- Use FTIR to track functional group changes (e.g., As–O bond stability at 750–850 cm) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : Assign aromatic protons (δ 6.8–7.3 ppm) and acetyl groups (δ 2.1–2.3 ppm). Resolve overlapping signals using 2D COSY or HSQC .

- Elemental Analysis : Verify As content via ICP-MS (expected ~25–30% by mass) .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H] and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR signal overlap) be resolved for (4-Acetyloxy-3-aminophenyl)arsonous acid?

- Methodology :

- Perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects from structural anomalies .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

- Validate via heteronuclear experiments (e.g., - HSQC) to resolve aromatic coupling patterns .

Q. What experimental designs are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or DNA)?

- Methodology :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity () and stoichiometry with target proteins .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes, followed by site-directed mutagenesis to validate key residues .

- In vitro Assays : Test inhibition of acetylcholinesterase or DNA gyrase, using UV-Vis kinetics (e.g., Ellman’s reagent for thiol reactivity) .

Q. How can researchers address contradictions in toxicity data between in vitro and in vivo models?

- Methodology :

- Perform comparative metabolomics (LC-MS) to identify species-specific metabolites that modulate toxicity .

- Use organ-on-a-chip models to simulate human metabolic pathways and validate findings .

- Apply Hill’s criteria for causality to distinguish assay artifacts from true toxicological effects .

Q. What strategies mitigate arsenic leaching during environmental fate studies of this compound?

- Methodology :

- Use -radiolabeled analogs to track leaching in soil columns via gamma counting .

- Immobilize the compound on bentonite clay or biochar to assess adsorption/desorption kinetics .

- Model degradation pathways using QSAR tools (e.g., EPI Suite) to predict persistence and transformation products .

Data Management & Reproducibility

Q. How should researchers handle raw spectral data to ensure reproducibility?

- Methodology :

- Archive raw NMR (FID files) and MS (RAW files) in repositories like Zenodo or Figshare, adhering to FAIR principles .

- Include detailed metadata (e.g., solvent, probe temperature, calibration standards) in supplementary materials .

- Use version-control software (e.g., Git) to track changes in data processing scripts (e.g., MNova, ACD/Spectrus) .

Safety & Compliance

Q. What safety protocols are essential for handling arsenic-containing intermediates?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.